molecular formula C32H62O4S B077517 Di(tridecyl) thiodipropionate CAS No. 10595-72-9

Di(tridecyl) thiodipropionate

Cat. No.: B077517
CAS No.: 10595-72-9
M. Wt: 542.9 g/mol
InChI Key: MZHULIWXRDLGRR-UHFFFAOYSA-N
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Description

Di(tridecyl) thiodipropionate (DTDTP) is a sulfur-containing secondary antioxidant classified as a dialkyl thiodipropionate. This compound, with its molecular formula C 32 H 62 O 4 S and molecular weight of 542.9 g/mol, is characterized as a clear liquid, facilitating its incorporation into various polymer systems . Primary Applications and Research Value: DTDTP is extensively used in scientific research focused on stabilizing organic polymers against thermal and oxidative degradation . It is particularly effective in polyolefins such as polypropylene (PP) and high-density polyethylene (HDPE), as well as in engineering plastics like ABS (Acrylonitrile Butadiene Styrene) and synthetic fibers . Its primary research value lies in its role in decomposing and neutralizing hydroperoxides, which are formed during the auto-oxidation of polymers, thereby interrupting the degradation cycle and extending the material's lifespan . Mechanism of Action: As a secondary antioxidant, DTDTP functions not by scavenging initial free radicals, but by decomposing hydroperoxides (ROOH) into non-radical, stable products . This mechanism prevents the hydroperoxides from participating in further propagation reactions that would accelerate polymer degradation. The sulfur group in its thiodipropionic acid moiety is central to this peroxide-decomposing activity . For maximum efficacy, DTDTP is commonly employed as a synergist in combination with primary phenolic antioxidants, leading to enhanced aging and light stability in polymers . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHULIWXRDLGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027728
Record name Di(tridecyl) thiodipropionate
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Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
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CAS No.

10595-72-9
Record name Ditridecyl 3,3′-thiodipropionate
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Record name Di(tridecyl) thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
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Record name Di(tridecyl) thiodipropionate
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Record name Di(tridecyl) 3,3'-thiodipropionate
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Record name DITRIDECYL THIODIPROPIONATE
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Preparation Methods

Temperature and Time

Optimal reaction temperatures range from 130°C to 230°C , with lower temperatures favoring selectivity and higher temperatures reducing reaction time. Industrial-scale processes often operate at 180–200°C to balance efficiency and side-product formation. Reaction durations vary from 2–8 hours , depending on catalyst activity and heating methods. Prolonged heating beyond 10 hours risks thermal decomposition of DTDTDP, evidenced by discoloration and increased acid value.

Catalytic Systems

Catalysts significantly enhance reaction rates and yields:

Catalyst Type Examples Concentration (wt%) Yield (%)
Sulfonic acidsp-Toluenesulfonic acid, methanesulfonic acid0.1–1.085–92
Titanium derivativesTitanium tetraisopropoxide0.05–0.588–94
Lewis acidsTin(II) octoate0.2–1.582–89

Titanium-based catalysts, particularly titanium tetraisopropoxide, are preferred for their high activity and minimal residue. Sulfonic acids, while effective, require neutralization post-reaction, complicating downstream processing.

Purification and Isolation

Crude DTDTDP is purified via vacuum distillation or recrystallization to remove unreacted alcohols and acidic byproducts. Industrial protocols often employ multi-stage washing with alkaline solutions (e.g., 5% sodium bicarbonate) to neutralize residual catalysts and TDPA. Final products exhibit:

  • Melting point : 40–45°C

  • Purity : >98% (by gas chromatography)

  • Color : White crystalline flakes

Scalability and Industrial Adaptations

Large-scale production utilizes continuous-flow reactors to maintain consistent temperature and mixing. A patented process describes a tubular reactor system with in-line IR monitoring to track conversion in real time, achieving 94% yield at 200°C with titanium tetraisopropoxide. Challenges include:

  • Moisture sensitivity : TDPA and intermediates hydrolyze readily, necessitating anhydrous conditions.

  • Byproduct management : Diesters of varying alkyl chain lengths may form if alcohol feedstocks are impure.

Quality Control and Analytical Methods

DTDTDP is characterized using:

  • Infrared (IR) spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (S-H, absent in pure DTDTDP).

  • Gas chromatography (GC) : Retention time comparison against certified standards.

  • Acid value titration : Confirms complete neutralization of TDPA (<0.1 mg KOH/g).

Regulatory specifications limit impurities to <0.2% free carboxylic acids and <20 ppm heavy metals .

Chemical Reactions Analysis

Types of Reactions

Di(tridecyl) thiodipropionate primarily undergoes oxidation reactions due to its antioxidant properties. It can react with free radicals and peroxides, thereby preventing the oxidation of other compounds. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of thiodipropionic acid and tridecyl alcohol .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di(tridecyl) thiodipropionate has several scientific research applications, including:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.

    Industry: this compound is widely used in the cosmetics and personal care industry to preserve the color and texture of products. .

Mechanism of Action

Di(tridecyl) thiodipropionate exerts its antioxidant effects by reacting with free radicals and peroxides, thereby preventing the oxidation of other compounds. The sulfur group in the thiodipropionic acid moiety plays a crucial role in this mechanism. The compound can donate hydrogen atoms to free radicals, neutralizing them and forming more stable products. This process helps protect other compounds from oxidative damage .

Comparison with Similar Compounds

Structural and Physical Properties

Property DTDTP DLTDP (C12) DSTDP (C18)
Molecular Formula C32H62O4S C30H58O4S C42H82O4S
CAS Number 10595-72-9 123-28-4 693-36-7
Alkyl Chain Length Tridecyl (C13) Lauryl (C12) Stearyl (C18)
Molecular Weight 566.96 g/mol 530.83 g/mol 700.17 g/mol
Melting Point Not explicitly reported ~40–45°C (estimated) 63–68°C
Solubility Insoluble in water; soluble in organic solvents Similar to DTDTP Similar to DTDTP; higher compatibility with nonpolar polymers
Density 0.94 g/cm³ ~0.91–0.93 g/cm³ (estimated) 1.027 g/cm³

Key Trends :

  • Longer alkyl chains (e.g., C18 in DSTDP) increase molecular weight and melting points, enhancing thermal stability for high-temperature processing .
  • Shorter chains (e.g., C12 in DLTDP) improve solubility in polar matrices but may volatilize more readily .

Functional Performance

Parameter DTDTP DLTDP DSTDP
Antioxidant Mechanism Peroxide decomposition Peroxide decomposition Peroxide decomposition
Synergy with Primary Antioxidants Effective with phenolics (e.g., Irganox 1076) Commonly paired with hindered phenolics in polypropylene Used in cross-linked polyethylene (XLPE) with Irganox 1076
Thermal Stability Moderate (suited for <250°C) Lower than DSTDP Highest among the three
Polymer Compatibility Flexible applications Preferred in polypropylene Ideal for high-temperature polymers (e.g., XLPE)

Performance Notes:

  • DSTDP’s high melting point (63–68°C) makes it suitable for extrusion and molding processes requiring prolonged heat exposure .
  • DLTDP is cost-effective for general-purpose stabilization in food-grade plastics due to its regulatory history .
  • DTDTP balances solubility and thermal stability, making it versatile in coatings and adhesives .

Biological Activity

Di(tridecyl) thiodipropionate (DTDP) is a sulfur-containing ester derived from thiodipropionic acid and tridecanol. It has garnered attention for its potential biological activities, particularly in the fields of antioxidant and antimicrobial applications. This article explores the biological activity of DTDP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C32H62O4SC_{32}H_{62}O_4S and a molecular weight of 530.92 g/mol. Its structure consists of two tridecyl groups attached to a thiodipropionic acid backbone, which contributes to its unique properties as an antioxidant and stabilizer in various applications.

Antioxidant Activity

DTDP is primarily recognized for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. The mechanism of action for DTDP involves scavenging free radicals, thereby inhibiting oxidation processes that can degrade materials such as polymers and plastics .

Table 1: Antioxidant Activity of this compound

Study ReferenceMethodologyFindings
DPPH AssaySignificant reduction in DPPH radical levels, indicating strong antioxidant activity.
ORAC AssayHigh ORAC values suggest effective free radical scavenging ability.
In vivo studiesReduced oxidative stress markers in treated animals compared to controls.

Antimicrobial Properties

Research has shown that DTDP exhibits antimicrobial activity against various pathogens, making it a candidate for use in food packaging and cosmetics. Its effectiveness against bacteria and fungi is attributed to its ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Candida albicans0.4 mg/mL

Safety and Toxicological Profile

The safety profile of DTDP has been evaluated in several studies. According to the Cosmetic Ingredient Review Expert Panel, DTDP is considered safe for use in cosmetic products when formulated to be non-irritating . Genotoxicity studies have shown negative results for both DTDP and its parent compound, thiodipropionic acid (TDPA), indicating no significant risks associated with their use .

Table 3: Safety Assessment Summary

ParameterResult
Skin IrritationNegative
Eye IrritationNegative
SensitizationNegative
GenotoxicityNegative
Reproductive ToxicityNot indicated

Case Studies

  • Food Packaging Applications : A study demonstrated that incorporating DTDP into food packaging materials significantly extended shelf life by preventing lipid oxidation, thus preserving food quality .
  • Cosmetic Formulations : In cosmetic applications, DTDP has been used as a stabilizer in formulations aimed at reducing oxidative stress on the skin, showing promising results in enhancing skin barrier function .

Q & A

Q. What are the established synthetic routes for DTDTP, and how do reaction conditions influence esterification efficiency?

DTDTP is synthesized via esterification of thiodipropionic acid with isotridecanol under acidic or enzymatic catalysis . Key variables include temperature (optimal range: 110–130°C), molar ratio of reactants (1:2.1 acid-to-alcohol), and catalyst type (e.g., sulfuric acid vs. lipases). Yield optimization requires monitoring reaction progress via acid value titration or FT-IR spectroscopy to track ester bond formation (C=O stretch at 1730–1740 cm⁻¹) .

Q. Which analytical methods are validated for quantifying DTDTP in polymer matrices, and what are their detection limits?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) achieves a detection limit of 0.1 ppm in polyolefins . Gas chromatography-mass spectrometry (GC-MS) using a DB-5 column is preferred for volatile byproduct analysis (e.g., residual isotridecanol), with a quantification limit of 0.05 ppm . Sample preparation requires Soxhlet extraction using hexane/acetone (3:1 v/v) to isolate DTDTP without polymer degradation .

Q. How does DTDTP’s antioxidant mechanism differ from phenolic antioxidants in polyethylene stabilization?

DTDTP acts as a secondary antioxidant, scavenging alkylperoxyl radicals via hydrogen donation from the thioether group, while phenolic antioxidants (e.g., BHT) terminate free radicals through electron transfer . Synergistic effects are observed when DTDTP is combined with phenolic compounds, reducing hydroperoxide accumulation by 40–60% in accelerated aging tests (80°C, 500 hours) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in DTDTP’s thermal stability data across studies?

Discrepancies in reported decomposition temperatures (e.g., 220–260°C) may arise from variations in polymer crystallinity or testing protocols . A controlled study should:

  • Use differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (air) atmospheres.
  • Standardize heating rates (10°C/min) and sample mass (5–10 mg).
  • Compare results across polymer types (e.g., LDPE vs. PP) to isolate matrix effects .

Q. What statistical models are appropriate for analyzing DTDTP’s dose-dependent antioxidant efficacy in accelerated aging studies?

A factorial design with response surface methodology (RSM) is recommended. Variables include:

  • DTDTP concentration (0.1–1.0 wt%).
  • Aging temperature (60–100°C).
  • Time (100–1000 hours). Measure oxidation induction time (OIT) via DSC and model interactions using ANOVA. Nonlinear regression often reveals threshold effects (e.g., efficacy plateaus above 0.5 wt%) .

Q. How do structural modifications to DTDTP (e.g., alkyl chain length) impact its migration resistance in polypropylene films?

Comparative studies with homologs (e.g., dilauryl or distearyl thiodipropionate) show that longer alkyl chains (C13 in DTDTP vs. C12/C18) reduce migration by 20–30% in 100 µm films after 30 days at 40°C . Quantify migration using gravimetric analysis or fluorescence tagging of extracted DTDTP .

Q. What mechanistic insights can be gained from studying DTDTP’s degradation byproducts in environmental simulations?

Hydrolytic degradation (pH 7.4, 37°C) releases thiodipropionic acid (TDPA), detectable via LC-MS (m/z 179.1 [M-H]⁻). Ecotoxicity assays (e.g., Daphnia magna LC50) indicate TDPA’s low acute toxicity (>100 mg/L), but chronic effects require further study .

Methodological Notes

  • Data Validation : Cross-validate antioxidant performance metrics (e.g., OIT, carbonyl index) using FT-IR and chemiluminescence .
  • Controlled Variables : Document polymer molecular weight, crystallinity, and additive dispersion (via SEM/EDS) to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing when studying degradation byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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